4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol
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Overview
Description
4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a pyridyl-piperidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL typically involves multi-step organic reactions. The process begins with the preparation of the piperidino and pyridyl intermediates, followed by their coupling with a heptadecyn backbone. Key steps include:
Formation of Piperidino Intermediate: This involves the reaction of piperidine with suitable alkylating agents under controlled conditions.
Synthesis of Pyridyl Intermediate: Pyridine derivatives are synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reaction: The piperidino and pyridyl intermediates are coupled with a heptadecyn backbone using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL involves its interaction with specific molecular targets and pathways. The pyridyl-piperidino moiety can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4,8,12,16-Tetramethylheptadecan-4-olide: A structurally related compound with similar methyl groups but lacking the pyridyl-piperidino moiety.
Tetramethyl cucurbit[6]uril: Another compound with multiple methyl groups, used in supramolecular chemistry.
Uniqueness
4,8,12,16-TETRAMETHYL-1-[2-(3-PYRIDYL)PIPERIDINO]-2-HEPTADECYN-4-OL is unique due to its combination of a heptadecyn backbone with a pyridyl-piperidino moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H52N2O |
---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4,8,12,16-tetramethyl-1-(2-pyridin-3-ylpiperidin-1-yl)heptadec-2-yn-4-ol |
InChI |
InChI=1S/C31H52N2O/c1-26(2)13-8-14-27(3)15-9-16-28(4)17-10-20-31(5,34)21-12-24-33-23-7-6-19-30(33)29-18-11-22-32-25-29/h11,18,22,25-28,30,34H,6-10,13-17,19-20,23-24H2,1-5H3 |
InChI Key |
GCGPCCBFTOUOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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